1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, also known as DMU-212, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 is a urea derivative that has been synthesized using a simple and efficient method. In
Scientific Research Applications
Stereochemical Synthesis
One study describes the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the importance of stereochemistry in medicinal chemistry. The synthesis involves stereospecific hydroboration, oxidation, and reduction sequences to achieve the desired stereochemistry, highlighting the compound's relevance in drug development (Zecheng Chen et al., 2010).
Synthetic Methodologies
Another study presents the synthesis of a structurally related compound using carbonylation reactions, showcasing efficient methodologies for constructing complex urea derivatives. This highlights the versatility of such compounds in synthetic organic chemistry and their potential utility in various research applications (Antonia A Sarantou & G. Varvounis, 2022).
Novel Compounds and Cyclization Techniques
Research on the synthesis of novel classes of compounds, such as 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones), demonstrates the compound's role in the development of new chemical entities. This involves innovative cyclization techniques and showcases the compound's contribution to expanding chemical diversity (Gani Koza & M. Balcı, 2011).
Biological Activity Investigations
Studies on urea derivatives, including those structurally related to the compound , have explored their potential biological activities. For example, pyridylthiazole-based ureas have been identified as inhibitors of Rho associated protein kinases (ROCK1 and 2), indicating the compound's relevance in therapeutic research and drug discovery (Roberta Pireddu et al., 2012).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-9-11-15(12-10-14)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)24-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXRWRCRAJCMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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